molecular formula C18H14N4O2S B11677702 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11677702
M. Wt: 350.4 g/mol
InChI Key: UVCVHOGBJLEXSN-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a triazinoindole core modified with a sulfur-linked 2,3-dihydro-1,4-benzodioxinmethyl substituent. For instance, 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (22) is synthesized from isatin and thioglycolic acid under basic conditions, followed by functionalization of the thiol group .

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C18H14N4O2S/c1-2-6-13-12(5-1)16-17(19-13)20-18(22-21-16)25-10-11-9-23-14-7-3-4-8-15(14)24-11/h1-8,11H,9-10H2,(H,19,20,22)

InChI Key

UVCVHOGBJLEXSN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylmethyl precursor, which is then reacted with a sulfanyl group and subsequently combined with a triazinoindole moiety under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and minimize costs, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Formation of the Triazinoindole Core

  • Cyclization : The triazinoindole framework arises from cyclization reactions involving thiosemicarbazides or hydrazine derivatives. For example, thiosemicarbazides react with β-dicarbonyl compounds to form fused heterocycles .

  • Substitution : The sulfanyl group (-S-) is introduced via nucleophilic substitution or coupling reactions. Mercapto-substituted triazoles can undergo condensation with acryloyl chlorides to form extended heterocyclic systems .

Role of Functional Groups

  • 1,4-Benzodioxane moiety :

    • Acts as a redox-active group, influencing reactivity in coupling reactions. Derivatives of this moiety are known to participate in electrophilic substitution and metal-mediated coupling .

  • Thioether group (-S-) :

    • Facilitates nucleophilic substitution and metal-catalyzed cross-coupling. In related triazole derivatives, thioethers enable the formation of bioactive compounds via S-S bond cleavage or oxidation .

Spectroscopic Analysis

  • IR spectroscopy : Identifies functional groups (e.g., thione/thioamide stretches).

  • NMR spectroscopy : Confirms aromatic protons and heteroatom environments .

  • HPLC : Used for purification and quantification of reaction products.

Biological Activity Correlation

  • Structure-activity relationships :

    • Substituents like trifluoromethyl groups at position 6 enhance antimalarial activity (e.g., derivatives 4, 6, 8 show increased potency compared to unsubstituted analogs) .

    • The sulfanyl group may contribute to enzyme inhibition (e.g., dihydrofolate reductase or InhA) .

Enzyme Inhibition

  • Anti-tubercular agents : Indole derivatives with thiosemicarbazone groups exhibit binding affinity to Mycobacterium tuberculosis enzymes like InhA .

  • DHFR inhibitors : Triazinoindoles with electron-withdrawing groups (e.g., trifluoromethyl) demonstrate selective inhibition of Mtb-DHFR .

Cross-Coupling and Functionalization

  • Metal-mediated reactions : The sulfanyl group enables Pd/Cu-catalyzed coupling-cyclization to form complex heterocycles .

  • Nucleophilic substitution : The benzodioxane moiety may participate in electrophilic aromatic substitution or alkylation .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both benzodioxin and triazine moieties exhibit a range of biological activities. Here are some notable findings:

  • Anticancer Activity : Compounds similar to 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole have been evaluated for their anticancer properties. For example, derivatives of triazoles have shown significant inhibition against various cancer cell lines with promising IC50 values in the low micromolar range .
  • Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor. Studies have reported that related sulfonamide derivatives exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus and Alzheimer's disease .
  • Antimicrobial Properties : The presence of the benzodioxin structure in similar compounds has been associated with antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains .

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute (NCI) assessed a series of triazine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human tumor cell lines with mean GI50 values around 15.72 μM .

Case Study 2: Enzyme Inhibition

Another study focused on the synthesis of sulfonamide derivatives from benzodioxin precursors. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The results showed varying degrees of inhibition, suggesting potential therapeutic applications in managing diabetes and neurodegenerative disorders .

CompoundActivity TypeIC50/Activity LevelReference
Triazine DerivativeAnticancer15.72 μM
Sulfonamide from Benzodioxinα-Glucosidase InhibitionVaries (specific values not disclosed)
Benzodioxin DerivativeAntimicrobialSignificant inhibition

Mechanism of Action

The mechanism of action of 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Pyrazolone-Fused Derivatives

Compounds such as 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) (yield: 93%, m.p. 330–331°C) are synthesized by condensing 3-hydrazinyl-triazinoindole with ethyl acetoacetate in acetic acid .

Sulfur-Containing Amides

Derivatives like N-(4-chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () feature acetamide or propanamide groups attached via a thioether linkage. These compounds are synthesized via nucleophilic substitution between triazinoindole-thiols and bromoacetamides . The target compound’s benzodioxinmethyl group introduces a bulkier, oxygen-rich substituent compared to the linear alkylamide chains, which could modulate receptor binding or metabolic stability.

Halogenated and Cyclized Derivatives

Reactions of 3-(propargylsulfanyl)-triazinoindoles with halogens (e.g., Br₂ or I₂) yield thiazolo-triazinoindolium halides, as seen in . These derivatives exhibit fused thiazole rings, enhancing aromaticity and rigidity .

Pharmacological and Functional Comparisons

Antimicrobial Activity

Pyrazolone derivatives (e.g., compound 32) and sulfonamide-linked triazinoindoles (e.g., 21) demonstrate moderate antimicrobial activity against E. coli, S. aureus, and C. albicans . While the target compound’s benzodioxin group may enhance Gram-positive bacterial targeting due to increased lipophilicity, specific data are unavailable in the evidence.

Enzyme Inhibition

Triazinoindole-sulfonamide conjugates (e.g., 6a–o in ) act as carbonic anhydrase inhibitors, with IC₅₀ values in the nanomolar range . The benzodioxinmethylsulfanyl group in the target compound may shift selectivity toward isoforms like CA IX/XIII due to steric effects, though experimental confirmation is required.

Anticonvulsant Potential

Halo-substituted triazinoindoles (e.g., 6,8-dibromo derivatives in ) show anticonvulsant activity in rodent models .

Physicochemical Properties

Compound Name / ID Substituent Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Benzodioxinmethylsulfanyl N/A N/A Triazinoindole, benzodioxin
32 Pyrazol-5-one 330–331 93.0 C=O, NH
23 Cyanomethylphenylacetamide N/A >95 Thioether, acetamide
27 8-Bromo, 4-bromophenylacetamide N/A 95 Br, thioether
Thiazolo-triazinoindole Thiazole-fused N/A N/A Thiazole, triazinoindole

Biological Activity

The compound 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁N₃O₂S
  • Molecular Weight : 281.35 g/mol
  • SMILES Notation : NC1=NN=C(SCC2OC(C=CC=C3)=C3OC2)S1

The compound features a triazino-indole core linked to a benzodioxin moiety through a sulfanyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the triazino core through cyclization reactions involving hydrazine derivatives.
  • Introduction of the benzodioxin group , which can be achieved through nucleophilic substitution reactions.
  • Final coupling with sulfanyl groups to enhance biological activity.

Antimicrobial Activity

Research has shown that derivatives of triazino[5,6-b]indole exhibit significant antimicrobial properties. For instance:

  • A study synthesized various triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids and evaluated their activity against different bacterial strains, demonstrating promising results in inhibiting growth compared to standard antibiotics .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Some studies have indicated that related compounds possess the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:

  • Dithioloquinoline derivatives have shown comparable anti-inflammatory effects to indomethacin, indicating that similar structures may also exhibit such activity .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are critical enzymes involved in various physiological processes. The compound has been evaluated for its ability to inhibit specific CA isoforms:

  • The design of molecular hybrids incorporating triazino[5,6-b]indole has led to the identification of potent CA inhibitors with selective activity profiles. These compounds demonstrated IC50 values in the low micromolar range against specific CA isoforms, suggesting therapeutic potential in conditions like glaucoma and edema .

Case Studies and Research Findings

StudyCompoundActivityFindings
Triazole-linked hybridsAntimicrobialEffective against multiple bacterial strains; superior to standard treatments
Dithioloquinoline derivativesAnti-inflammatoryComparable efficacy to indomethacin; inhibits pro-inflammatory cytokines
Triazino hybridsCarbonic Anhydrase InhibitionLow micromolar IC50 values against specific isoforms

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